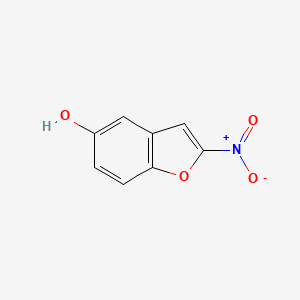

2-Nitro-5-hydroxybenzofuran

Übersicht

Beschreibung

2-Nitro-5-hydroxybenzofuran is a chemical compound with the CAS Registry Number 40024-32-6 . It is a type of benzofuran compound .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Nitro-5-hydroxybenzofuran, has been a subject of interest in recent years . For instance, the benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-hydroxybenzofuran is a part of the benzofuran compounds, which are a class of compounds that are ubiquitous in nature . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Wissenschaftliche Forschungsanwendungen

1. Anticonvulsant Activities

Studies on metal complexes of similar nitro-hydroxybenzoic acids have demonstrated anticonvulsant activities. For example, Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and tested for their anticonvulsant properties, showing that these compounds have chemical and physical properties conducive to anticonvulsant activities (D'angelo et al., 2008).

2. Fungicidal Activity

Nitrobenzofurans, which are closely related to 2-Nitro-5-hydroxybenzofuran, have shown significant fungicidal activity. A study on 2-methyl-5-nitrobenzoxazole derivatives revealed high fungicidal activity against various types of fungal cultures, suggesting potential agricultural applications (Ustinov et al., 2019).

3. Antimicrobial and Antioxidant Properties

Compounds related to 2-Nitro-5-hydroxybenzofuran, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies have shown significant antibacterial and free radical scavenging activities, indicating potential applications in medical research (Rashmi et al., 2014).

4. Anticancer Agents

Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, similar in structure to 2-Nitro-5-hydroxybenzofuran, were synthesized and evaluated as potential anticancer agents. Some of these compounds exhibited promising cytotoxicity against cancer cell lines, indicating their potential in cancer treatment research (Chazin et al., 2015).

5. α-Glucosidase Inhibition

Derivatives of nitrobenzofurans, closely related to 2-Nitro-5-hydroxybenzofuran, have been synthesized and shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This indicates potential applications in the treatment of hyperglycemia and related metabolic disorders (Taha et al., 2016).

6. Biodegradation of Nitroaromatic Compounds

Research into the biodegradation of nitroaromatic compounds, including substances similar to 2-Nitro-5-hydroxybenzofuran, has significant environmental implications. Microbial systems capable of transforming or biodegrading nitroaromatic compounds offer potential solutions for environmental remediation (Spain, 2013).

Zukünftige Richtungen

Benzofuran compounds, including 2-Nitro-5-hydroxybenzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, such as anti-hepatitis C virus activity and as anticancer agents .

Eigenschaften

IUPAC Name |

2-nitro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIGVICQJLBWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193085 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-hydroxybenzofuran | |

CAS RN |

40024-32-6 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

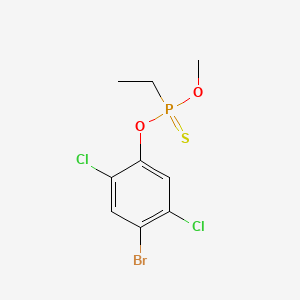

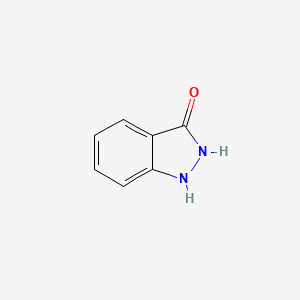

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

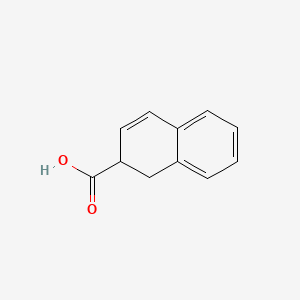

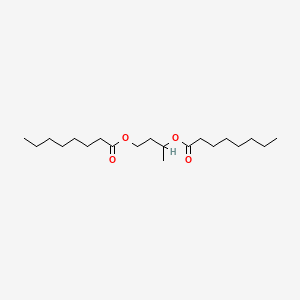

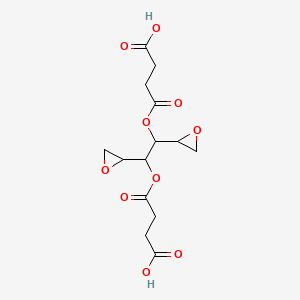

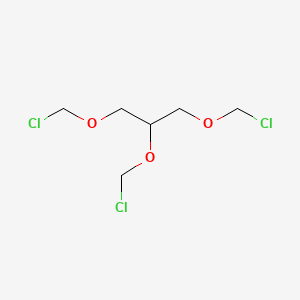

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 2-Nitro-5-hydroxybenzofuran based on its name and the paper's title?

A1: While the paper itself doesn't explicitly provide spectroscopic data, we can infer some structural information:

- New Synthesis: The title "A New Synthesis of 2‐Nitro‐5‐hydroxybenzofurans" [] implies that this paper likely details a novel method for creating this specific compound, suggesting it might have properties of interest for further research, but the specific applications are not mentioned.

Q2: Does the paper provide information about the stability or material compatibility of 2-Nitro-5-hydroxybenzofuran?

A2: Unfortunately, the provided research article focuses solely on the synthesis methodology of 2-Nitro-5-hydroxybenzofuran []. It does not delve into its stability, material compatibility, or any potential applications. Further research would be needed to explore these aspects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)